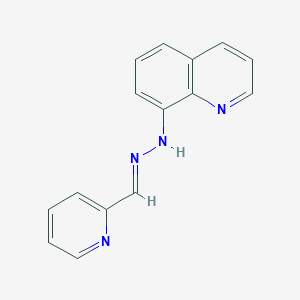
2-pyridinecarbaldehyde 8-quinolinylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-pyridinecarbaldehyde 8-quinolinylhydrazone (PCQH) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In Finally, we will list several future directions for research on PCQH.
Mecanismo De Acción
The mechanism of action of 2-pyridinecarbaldehyde 8-quinolinylhydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Furthermore, this compound has been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory and antioxidant activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Furthermore, this compound has been found to protect against oxidative stress-induced damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-pyridinecarbaldehyde 8-quinolinylhydrazone has several advantages for use in lab experiments. It is relatively easy to synthesize, and the reaction conditions can be easily modified to improve the yield and purity of the product. Furthermore, this compound has been extensively studied, and its anti-cancer activity has been well-documented. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in some experiments. Furthermore, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret some experimental results.
Direcciones Futuras
There are several future directions for research on 2-pyridinecarbaldehyde 8-quinolinylhydrazone. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of the product. Furthermore, more studies could be conducted to elucidate the mechanism of action of this compound, which could provide valuable insights into its potential applications in cancer research. Finally, more studies could be conducted to explore the potential applications of this compound in other scientific research fields, such as neurobiology and immunology.
Métodos De Síntesis
2-pyridinecarbaldehyde 8-quinolinylhydrazone can be synthesized by reacting 2-pyridinecarbaldehyde with 8-quinolinylhydrazine in the presence of a reducing agent such as sodium borohydride. The reaction takes place under mild conditions and yields a pure product with high yield. The synthesis of this compound has been extensively studied, and various modifications to the reaction conditions have been reported to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
2-pyridinecarbaldehyde 8-quinolinylhydrazone has been studied for its potential applications in various scientific research fields, including chemistry, biochemistry, and pharmacology. One of the most promising applications of this compound is in the field of cancer research. This compound has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further investigation as a potential anti-cancer drug.
Propiedades
IUPAC Name |
N-[(E)-pyridin-2-ylmethylideneamino]quinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c1-2-9-16-13(7-1)11-18-19-14-8-3-5-12-6-4-10-17-15(12)14/h1-11,19H/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNBHZAKTGCIQZ-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline](/img/structure/B5767381.png)
![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5767395.png)
![4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5767398.png)
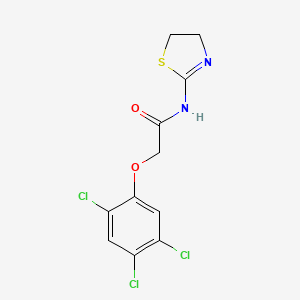
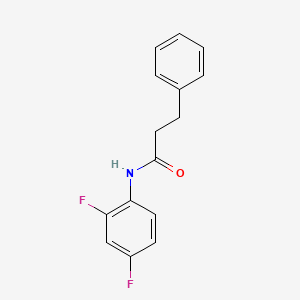

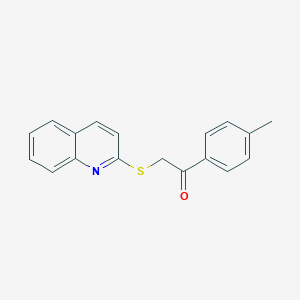
![4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5767425.png)
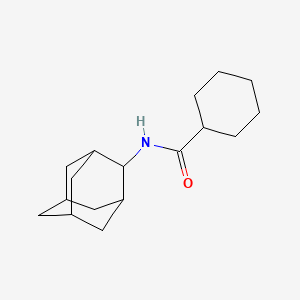
![methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5767454.png)

![N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5767476.png)
![N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B5767478.png)
![2-(4-fluorophenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5767482.png)